Bromofos

Catalog No.
S522099
CAS No.
2104-96-3
M.F
C8H8BrCl2O3PS
M. Wt
366.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromofos

CAS Number

2104-96-3

Product Name

Bromofos

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C8H8BrCl2O3PS

Molecular Weight

366.00 g/mol

InChI

InChI=1S/C8H8BrCl2O3PS/c1-12-15(16,13-2)14-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3

InChI Key

NYQDCVLCJXRDSK-UHFFFAOYSA-N

SMILES

Array

solubility

Sol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols.
Water solubility: 40 mg/l at 25 °C
Soluble in carbon tetrachloride, ether, and toluene.
In acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °C).
In water, 0.65 mg/l @ 20 °C

Synonyms

Bromofos; Metabrom; Mexion; Nexagan; Omexan; S 1942; S-1942; S1942; Sovinexion;

Canonical SMILES

COP(=S)(OC)OC1=CC(=C(C=C1Cl)Br)Cl

The exact mass of the compound Bromofos is 363.8492 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.20e-07 msol on most organic solvents such as diethyl ether; slightly sol in low molecular weight alcohols.water solubility: 40 mg/l at 25 °csoluble in carbon tetrachloride, ether, and toluene.in acetone 1090, dichloromethane 1120, xylene 900, methanol 100 (all in g/l at 20 °c).in water, 0.65 mg/l @ 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527602. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Bromofos (CAS 2104-96-3), commonly referred to as bromophos-methyl, is an organothiophosphate compound primarily procured as an ISO 17034 certified reference material for analytical chemistry, food safety testing, and environmental monitoring . Structurally defined as O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate, it is a crystalline solid with a melting point of 53–54 °C that exhibits high solubility in organic extraction solvents, making it highly compatible with standard laboratory sample preparation techniques . Although historically deployed as an insecticide, its contemporary industrial and research value is strictly tied to its function as a quantitative calibration standard for gas chromatography-tandem mass spectrometry (GC-MS/MS) arrays and as a baseline compound in comparative mammalian toxicokinetics [1].

Generic substitution of bromofos with closely related organophosphates, such as bromophos-ethyl or chlorpyrifos, critically compromises both analytical accuracy and toxicological modeling. In multiresidue GC-MS/MS workflows, bromofos exhibits unique thermal lability in the injection port, requiring precise temperature control that differs from other benchmark pesticides [1]. Furthermore, it produces distinct mass-to-charge (m/z) fragmentation pathways that cannot be calibrated using a diethyl analog . In biological systems, the dimethyl ester structure of bromofos drives a rapid metabolic clearance profile, whereas lipophilic diethyl substitutes persist in tissues for extended periods[2]. Consequently, laboratories must procure the exact bromofos-methyl standard to ensure valid matrix-matched recoveries, prevent false negatives during high-temperature gas chromatography, and maintain regulatory compliance in pesticide residue screening.

Thermal Lability and GC Inlet Temperature Optimization

Bromofos demonstrates specific thermal sensitivity during gas chromatography, undergoing partial decomposition at injection temperatures exceeding 245 °C, unlike more stable benchmark pesticides such as fenpropathrin [1]. When the final hold temperature is optimized to 240 °C, bromofos achieves a reliable matrix spike recovery of approximately 93.5%, whereas exceeding this thermal threshold leads to significant signal loss and poor quantitative reproducibility [1].

Evidence DimensionMatrix spike recovery and thermal stability in GC inlet
Target Compound DataBromofos (Requires ≤ 240 °C injection; ~93.5% recovery at optimized temp)
Comparator Or BaselineFenpropathrin benchmark (Stable > 245 °C; >99% recovery)
Quantified DifferenceBromofos requires strict thermal limits (< 245 °C) to prevent decomposition, whereas the comparator remains intact at higher temperatures.
ConditionsGC-MS full-scan mode, direct sampling technique in vegetable matrix

Procuring the exact bromofos standard is mandatory for calibrating GC inlet temperatures to prevent analyte degradation and false negatives in multi-residue screening.

Mass Spectrometric Transition Specificity for Multiplexed Assays

In tandem mass spectrometry (GC-MS/MS) utilizing selected reaction monitoring (SRM), bromofos (bromophos-methyl) is quantified using specific precursor-to-product ion transitions, notably m/z 331.0 → 316.0 and 329.0 → 314.0 [1]. This strictly differentiates it from its structural analog bromophos-ethyl, which requires a distinct transition of m/z 359.0 → 331.0 due to the mass difference of the diethyl versus dimethyl ester moieties[1].

Evidence DimensionPrimary MRM/SRM ion transitions
Target Compound DataBromofos (m/z 331.0 → 316.0)
Comparator Or BaselineBromophos-ethyl (m/z 359.0 → 331.0)
Quantified DifferenceA 28 Da shift in the precursor ion corresponding to the alkyl group substitution.
ConditionsGC-MS/MS analysis using matrix-matched standards

Analytical laboratories must procure the specific methyl variant to accurately map MRM transitions and avoid cross-talk or misidentification in automated screening workflows.

Mammalian Toxicokinetics and Biological Half-Life

Bromofos exhibits a remarkably rapid metabolic clearance in mammalian models, characterized by a biological half-life of just 14 hours in rats, with approximately 96% of the administered dose excreted in urine within 24 hours[1]. In stark contrast, lipophilic diethyl phosphoryl analogs, such as bromophos-ethyl, persist in the body for many days, promoting a completely different bioaccumulation and toxicity profile [2].

Evidence DimensionBiological half-life and excretion rate
Target Compound DataBromofos (14-hour half-life; 96% urinary excretion in 24h)
Comparator Or BaselineDiethyl organophosphates e.g., Bromophos-ethyl (Multi-day retention in tissues)
Quantified DifferenceBromofos is cleared in under a day, whereas diethyl analogs exhibit prolonged physiological persistence.
ConditionsIn vivo rat model, oral administration of radiolabeled compounds

Toxicologists must select bromofos over its ethyl analog when modeling short-acting, rapidly cleared organophosphate exposures without compounding bioaccumulation variables.

ISO 17034 Calibration for QuEChERS GC-MS/MS Workflows

Because bromofos requires specific MRM transitions (m/z 331.0 → 316.0) and exhibits unique thermal lability above 245 °C, it is an essential certified reference material for calibrating gas chromatography-tandem mass spectrometry instruments. It is actively procured by food safety and environmental laboratories to validate QuEChERS extraction efficiencies and ensure regulatory compliance in multi-residue pesticide screening[1].

System Suitability Testing for GC Inlet Thermal Degradation

The established partial decomposition of bromofos at elevated injection temperatures makes it a highly effective internal standard for system suitability testing. Analytical chemists utilize it to benchmark and optimize GC inlet temperatures (e.g., holding at 240 °C), ensuring that heat-sensitive analytes are not lost during automated sample injection [2].

Baseline Standard for Rapid-Clearance Toxicokinetic Modeling

Due to its short 14-hour biological half-life and near-complete 24-hour urinary excretion in mammalian models, bromofos is procured as a baseline reference compound in toxicological research. It serves as an ideal control for studying the metabolic pathways of rapidly cleared dimethyl organophosphates, contrasting directly with the prolonged bioaccumulation seen in diethyl analogs[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index] Colorless solid; [MSDSonline]

Color/Form

Yellow crystals

XLogP3

5.2

Hydrogen Bond Acceptor Count

4

Exact Mass

363.84922 Da

Monoisotopic Mass

363.84922 Da

Boiling Point

140-142 °C at 0.01 mm Hg

Heavy Atom Count

16

LogP

5.21 (LogP)
log Kow= 5.21

Odor

Faint characteristic odor

Appearance

Solid powder

Melting Point

53-54 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74A4TNE8C3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Main uses ... insecticide, acaricide /from table/

Mechanism of Action

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
Non-systemic insecticide with contact and stomach action. Cholinesterase inhibitor.

Vapor Pressure

0.00013 [mmHg]
1.3X10-4 mm Hg @ 20 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2104-96-3

Absorption Distribution and Excretion

Most organophosphate compounds are ... absorbed from skin, conjunctiva, gastrointestinal tract, & lung. /Organophosphate compounds/
The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/
... The organophosphorus insecticides are, in contrast to the chlorinated insecticides, rapidly metabolized & excreted and are not appreciably stored in body tissues. /Organophosphorus insecticides/
Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/
For more Absorption, Distribution and Excretion (Complete) data for BROMOPHOS (12 total), please visit the HSDB record page.

Metabolism Metabolites

Plasma & tissue enzymes are responsible for hydrolysis /of organophosphorus compounds/ to the corresponding phosphoric & phosphonic acids. However, oxidative enzymes are also involved in the metabolism of some organophosphorus compounds. /Anticholinesterase agents/
The organophosphorus anticholinesterase agents are hydrolyzed in the body by a group of enzymes known as A-esterases or paroxonase. The enzymes are found in plasma and in the hepatic endoplasmic reticulum & can hydrolyze a large number of organophosphorus compounds ... by splitting the anhydride, P-F, P-CN, or ester bond. /Anticholinesterase agents/
These chemicals are detoxified by cytochrome p450 mediated monooxygenases in the liver, but some metabolites are more toxic than parent cmpd. ... Metabolites usually are detected from 12 to 48 hr postexposure. /Organophosphate cmpd/
The detoxification of bromophos takes place at both the methyl and the phenyl phosphate bonds. Following dermal application to cows, bromophos could be detected in the blood at a concentration of about 0.01 ppm, but bromoxon was not detectable. The main metabolite in this species was desmethylbromophos, which was detected in concentrations of 0.4 to 0.7 ppm in both milk and blood. Following ingestion, guinea pigs excrete a substantial proportion of insecticidal material in their feces, either as the parent compound or as some unidentified, insecticidal metabolite.
For more Metabolism/Metabolites (Complete) data for BROMOPHOS (9 total), please visit the HSDB record page.

Wikipedia

Bromofos

Biological Half Life

9.33 Days

Use Classification

Agrochemicals -> Pesticides

General Manufacturing Information

Discontinued by Shell Agrar GmbH and Co KG
... Compatible with all pesticides except sulfur and organometal fungicides.
Material believed to be no longer manufactured, or marketed for crop protection use.

Analytic Laboratory Methods

Analysis of products by oxidation with bromide-bromate solution, and titration of the excess bromate with sodium thiosulphate.
Analysis of residues by gas liquid chromatography with phosphorus specific flame ionization detector, and fluorogenic labeling with dansyl chloride and thin layer chromatography
Product analysis is by infrared or by titrimetric methods. Residues may be determined by gas liquid chromatography. Determination of the halogenated phenol produced by hydrolysis can be used for both product and residue analysis.

Interactions

ANTICHOLINESTERASE (ORGANOPHOSPHORUS) INSECTICIDES ANTAGONIZE POLARIZING MUSCLE RELAXANTS. PHENOTHIAZINES /AND THIOXANTHENES/: ... MAY ENHANCE TOXIC EFFECTS OF ORGANOPHOSPHORUS INSECTICIDES. /INSECTICIDES, ORGANOPHOSPHORUS/
A number of phosphorothionate (P = S) insecticides, including bromophos and fenitrothion, prevent trialkyl phosphorothiolate (P = O) induced lung toxicity and the resulting increase in lung weight normally observed at 3 days in the rat. Oxidative metabolism of phosphorothionates known to occur at the P = S moiety, with suicidal loss of p450, may then prevent oxidative activation of an S-methyl on the phosphorothiolates, the most likely site for production of a reactive intermediate capable of damaging the lung. Lung 7- ethoxycoumarin O-deethylase in rat is sensitive to concentrations of the phosphorothionates bromophos and fenitrothion at 5-25 times less than those causing loss of liver 7-ethoxycoumarin O-deethylase activity and at doses 125-600 times less than their LD50s.

Stability Shelf Life

Stable in solution up to pH 9. Slowly hydrolyzed in aqueous alkaline media.
This compound is 50% hydrolyzed at pH 13 and 22 °C in 3.5 hours.

Dates

Last modified: 08-15-2023
1: Zadrozińska J. [Determination of bromofos, diazinon and methylpyrimifos in fruit and vegetables]. Rocz Panstw Zakl Hig. 1977;28(1):69-78. Polish. PubMed PMID: 847332.

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